molecular formula C20H21NO5 B1495271 N,6-Diacetylnormorphine CAS No. 58772-72-8

N,6-Diacetylnormorphine

Cat. No.: B1495271
CAS No.: 58772-72-8
M. Wt: 355.4 g/mol
InChI Key: DZUHJSSYWIOJEF-WOBWJDGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-Diacetylnormorphine is a synthetic diamorphine (heroin) analog of significant interest in preclinical research on opioid receptor pharmacology and substance use disorders. As a structural analog of heroin, its research utility is derived from its potential metabolism and mechanism of action. Heroin itself is a prodrug that is rapidly deacetylated to active metabolites including 6-monoacetylmorphine (6-MAM) and morphine . Research indicates that 6-MAM, a key intermediate metabolite, is essential for the immediate rewarding and locomotor-sensitizing effects of heroin, acting as a potent agonist at mu-opioid receptors in the central nervous system . This makes the study of diacetylmorphine analogs crucial for delineating the complex pharmacokinetic and pharmacodynamic profile of heroin, which involves the sequential and partially overlapping actions of the parent compound and its metabolites . Researchers utilize this compound to investigate the specific contributions of metabolic pathways to opioid reward, reinforcement, and the development of locomotor sensitization in animal models. By extension, such studies are fundamental for advancing the understanding of the neurobiological underpinnings of heroin use disorder and for exploring novel therapeutic strategies, including immunotherapeutic approaches that target these metabolites in the bloodstream to prevent their entry into the brain . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58772-72-8

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

[(4R,7S,7aR,12bS)-3-acetyl-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

InChI

InChI=1S/C20H21NO5/c1-10(22)21-8-7-20-13-4-6-16(25-11(2)23)19(20)26-18-15(24)5-3-12(17(18)20)9-14(13)21/h3-6,13-14,16,19,24H,7-9H2,1-2H3/t13?,14-,16+,19+,20+/m1/s1

InChI Key

DZUHJSSYWIOJEF-WOBWJDGISA-N

SMILES

CC(=O)N1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC(=O)C

Isomeric SMILES

CC(=O)N1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)OC(=O)C

Canonical SMILES

CC(=O)N1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC(=O)C

Synonyms

N,6-diacetylnormorphine
N,6-diacetylnormorphine hydrochloride

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N,6 Diacetylnormorphine

N-Demethylation Approaches for Nor-Morphine Precursors

The initial and pivotal step in the synthesis of N,6-diacetylnormorphine is the removal of the N-methyl group from a morphine-related alkaloid to yield the corresponding "nor-" precursor, typically normorphine. This transformation is essential as the secondary amine of the nor-compound is a key site for subsequent chemical modifications. Various methodologies have been developed for this N-demethylation process, each with its own set of reagents and reaction conditions.

α-Chloro-ethyl Chloroformate Methodologies

A frequently employed method for the N-demethylation of morphine and its analogs is the use of α-chloroethyl chloroformate (ACE-Cl). google.com This reagent reacts with the tertiary amine of the morphine alkaloid to form an intermediate carbamate. researchgate.net This intermediate is then subjected to hydrolysis, typically with an aqueous acid or in aqueous tetrahydrofuran, to yield the secondary amine, or nor-morphine derivative. google.com The reaction is often carried out in an aprotic solvent such as dichloromethane or acetonitrile, and in the presence of a proton acceptor like a carbonate or bicarbonate. google.com The N-demethylation reaction using ACE-Cl can be initiated and performed at ambient temperatures (e.g., 20-25°C), with the option to heat the reaction to a more elevated temperature (e.g., 30-70°C) to ensure completion. google.com To maintain a moisture-free environment, the reaction is typically conducted under an inert atmosphere, such as nitrogen. google.com

Alternative N-Demethylation Techniques

While the ACE-Cl method is effective, several other techniques for N-demethylation have been explored and utilized. Historically, the von Braun reaction, which uses cyanogen bromide, has been a common method. researchgate.netchim.it However, the high toxicity of cyanogen bromide makes this approach less desirable from a safety and industrial perspective. researchgate.net

Other chloroformate esters, such as phenyl chloroformate and methyl chloroformate, have also been successfully used for the N-demethylation of morphine. chim.it The mechanism of action for these reagents is similar to that of ACE-Cl, involving the formation of a carbamate intermediate that is subsequently cleaved. researchgate.net Additionally, methods involving dialkyl azodicarboxylates and the Polonovski reaction have been reported as viable alternatives. researchgate.netchim.it More recently, electrochemical methods have been developed, offering a milder, reagent-free approach to N-demethylation based on the anodic oxidation of the tertiary amine. acs.orgacs.org

N-Demethylation Method Key Reagents General Conditions Primary Intermediate
α-Chloro-ethyl Chloroformate (ACE-Cl)α-Chloro-ethyl chloroformate, proton acceptor (e.g., bicarbonate)Aprotic solvent (e.g., dichloromethane), ambient to elevated temperatureCarbamate
von Braun ReactionCyanogen bromide---Cyanamide
Other Chloroformate EstersPhenyl chloroformate, methyl chloroformatePresence of a base (e.g., bicarbonate)Carbamate
Polonovski ReactionN-oxide formation followed by treatment with FeSO₄·7H₂O---Secondary amine
Electrochemical OxidationAnodic oxidationCatalyst- and reagent-freeIminium ion

Acetylation and Protecting Group Manipulations for this compound Formation

Following the successful N-demethylation to obtain the normorphine precursor, the subsequent steps involve the strategic acetylation of the hydroxyl groups at the C3 and C6 positions and the manipulation of protecting groups to arrive at the final this compound product.

Selective Acetylation at C3 and C6 Positions

The hydroxyl groups at the C3 (phenolic) and C6 (allylic) positions of the morphine scaffold exhibit different reactivities, which can be exploited for selective acetylation. Acetylation is typically achieved using acetylating agents such as acetic anhydride or acetyl chloride. The conditions of the acetylation reaction can be controlled to favor either mono-acetylation at the more reactive C6 position or di-acetylation at both the C3 and C6 positions.

Utilizing Bis(tert-butoxycarbonyl) Intermediates

A highly effective strategy for the synthesis of this compound involves the use of a 3,N-bis(tert-butoxycarbonyl) derivative of normorphine. nih.gov In this approach, both the phenolic hydroxyl group at the C3 position and the secondary amine at the N17 position are protected with tert-butoxycarbonyl (Boc) groups. This protection serves two main purposes: it prevents unwanted side reactions at these positions during subsequent steps and it enhances the solubility of the intermediate in organic solvents. The formation of this bis-Boc intermediate is a key step that facilitates the selective manipulation of the C6 hydroxyl group.

N-Substitution and Derivatization from Normorphine Scaffolds

Normorphine, the N-demethylated derivative of morphine, serves as a crucial intermediate in the semisynthesis of a wide array of opioid agonists and antagonists. The secondary amine at the N-17 position of the normorphine scaffold is a key site for chemical modification, allowing for the introduction of various substituents. These modifications significantly influence the pharmacological profile of the resulting compounds. Strategies for N-substitution are pivotal for creating analogs of this compound, where the desired N-substituent is introduced onto the normorphine core before the acetylation of the hydroxyl groups at positions 3 and 6.

Reductive amination is a versatile and widely employed method for the N-alkylation of secondary amines like normorphine. This reaction typically proceeds by treating the normorphine scaffold with a carbonyl-containing compound, such as an aldehyde or a ketone, to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding N-alkylated tertiary amine.

A variety of mild reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly used due to their selectivity and tolerance of various functional groups. google.com The choice of the carbonyl compound directly determines the nature of the alkyl group introduced at the N-17 position. For instance, the reaction of normorphine with cyclopropanecarboxaldehyde in the presence of a reducing agent yields N-cyclopropylmethylnormorphine, a precursor to the opioid antagonist naloxone.

The process can be carried out under controlled conditions to achieve high yields. For example, N-alkylation of a protected normorphine derivative has been successfully performed using methylcyclopropylketone and sodium cyanoborohydride at 70°C, yielding the desired N-alkylated product. google.com This strategy avoids the use of harsh alkylating agents and offers a direct route to a diverse range of N-substituted normorphine derivatives. unibe.ch

Table 1: Examples of Reagents Used in Reductive Amination for Normorphine N-Alkylation

Carbonyl Compound Reducing Agent N-Substituent Reference
Formaldehyde Formic Acid Methyl unibe.ch
Methylcyclopropylketone Sodium Cyanoborohydride (1-methylcyclopropyl)methyl google.com

N-carboxyalkylation introduces an alkyl group bearing a carboxylic acid moiety onto the nitrogen atom of the normorphine scaffold. This derivatization is typically achieved through the alkylation of normorphine with an α-haloester, such as ethyl bromoacetate, in the presence of a non-nucleophilic base like sodium bicarbonate. This reaction results in the formation of an N-alkoxycarbonylmethyl derivative.

Subsequent hydrolysis of the ester group, usually under basic conditions (e.g., with sodium hydroxide or lithium hydroxide), yields the corresponding N-carboxyalkylated normorphine derivative. These derivatives are valuable as intermediates for further functionalization or for studying the impact of an acidic group at the N-17 position on receptor interaction.

The synthesis of a diverse library of N-substituted normorphine analogs is fundamental to conducting structure-activity relationship (SAR) studies. SAR analyses explore how modifications to the N-substituent influence the compound's affinity and efficacy at opioid receptors (μ, δ, and κ). mdpi.comresearchgate.net These studies are crucial for the rational design of new opioid-based therapeutics with desired pharmacological profiles. nih.govfrontiersin.org

It is well-established that the nature of the N-substituent dramatically alters the activity of the morphinan scaffold. researchgate.net For example:

N-Methyl group: Typically confers potent agonist activity, as seen in morphine.

N-Allyl and N-Cyclopropylmethyl groups: Often result in antagonist or mixed agonist-antagonist properties, as exemplified by nalorphine and naloxone. mdpi.com

N-Phenethyl group: This substitution has been shown to significantly increase agonist potency at the μ-opioid receptor (MOP) compared to the N-methyl analog. mdpi.comresearchgate.netnih.gov Molecular docking studies suggest the phenethyl group extends into a hydrophobic pocket, which may enhance binding affinity. nih.gov

The synthesis of these analogs generally involves the N-alkylation of normorphine or a protected derivative using an appropriate alkyl halide (e.g., phenethyl bromide) or through reductive amination. mdpi.comresearchgate.net The resulting N-substituted normorphine can then be di-acetylated to produce the corresponding this compound analog for further pharmacological evaluation.

Table 2: Influence of N-Substituent on Opioid Receptor Profile

N-Substituent on Normorphine Scaffold Resulting Pharmacological Profile Example Compound(s) Reference
Methyl μ-Opioid Agonist Morphine researchgate.net
Allyl Opioid Antagonist Nalorphine mdpi.com
Cyclopropylmethyl Opioid Antagonist Naltrexone mdpi.com

Isotopic Labeling Strategies for this compound Derivatives

Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for quantitative bioanalysis using mass spectrometry and for studying in vivo metabolism. chemicalsknowledgehub.comnih.gov The synthesis of isotopically labeled this compound derivatives, typically incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), allows for their use as internal standards in analytical methods.

Several strategies can be employed for isotopic labeling:

Labeling the N-Substituent: One common approach is to use an isotopically labeled alkylating agent during the N-substitution of normorphine. For example, the N-methylation of normorphine can be achieved using [²H₃]-methyl iodide to introduce a trideuterated methyl group. researchgate.net Similarly, reduction of an N-carbamoyl intermediate with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can also install deuterium on the N-alkyl group. researchgate.netnih.gov

Labeling the Acetyl Groups: this compound analogs can be labeled by using isotopically labeled acetylating reagents, such as [¹³C₄]-acetic anhydride or [²H₆]-acetic anhydride. This introduces the label onto the ester groups at the C-3 and C-6 positions.

Labeling the Morphine Core: While more complex, isotopes can be incorporated into the morphinan skeleton itself. This can be achieved through biosynthetic methods, where precursor molecules like [ring-¹³C₆]-L-tyrosine are fed to Papaver somniferum seedlings, resulting in ¹³C-labeled morphine that can then be chemically modified. researchgate.netresearchgate.net Alternatively, specific H-D exchange reactions catalyzed by metals like palladium can introduce deuterium at certain positions on the core structure. nih.gov

These labeled analogs are crucial for accurately quantifying the parent compound and its metabolites in biological matrices, distinguishing them from their endogenous or unlabeled counterparts. nih.gov

Table 3: Common Isotopes and Labeling Reagents

Isotope Labeling Reagent Example Position of Incorporation Reference
Deuterium (²H) Lithium Aluminum Deuteride (LiAlD₄) N-Alkyl group researchgate.netnih.gov
Deuterium (²H) Deuterated Water (D₂O) with Pd/C-Al Core Structure (H-D exchange) nih.gov
Carbon-13 (¹³C) [¹³C₂]-Acetyl Chloride Acetyl groups researchgate.net

Biochemical Transformations and in Vitro Enzymatic Studies of N,6 Diacetylnormorphine

Hydrolytic Pathways and Esterase Enzyme Interactions (In Vitro)

The primary biochemical transformation pathway for opioids containing ester linkages is hydrolysis, a process catalyzed by various esterase enzymes. For N,6-diacetylnormorphine, this involves the cleavage of two acetyl groups: one at the C6-position (an ester) and one at the nitrogen atom (an amide). While direct in vitro studies on this compound are limited, the extensive research on its close structural analog, diacetylmorphine (heroin), provides a strong predictive model for its hydrolytic fate.

The biotransformation of heroin involves rapid, enzyme-mediated hydrolytic reactions. nih.gov This process is catalyzed by serum cholinesterases and carboxylesterases found in the liver, brain, and other tissues. nih.gov Human carboxylesterases (CES), particularly CES1 and CES2, are key enzymes in the metabolism of a wide array of drugs with ester or amide bonds. nih.govnih.gov Given the structural similarities, it is hypothesized that these same enzyme families are responsible for the deacetylation of this compound.

In vitro deacetylation studies of diacetylmorphine confirm its rapid degradation. In one study using a cell culture medium, diacetylmorphine was found to have a half-life of only 1.4 hours even without cells present, which decreased to 1.2-2.2 hours in the presence of cells. nih.govresearchgate.net After 6 hours, approximately 73% of the initial diacetylmorphine had been hydrolyzed. nih.govresearchgate.net The deacetylation occurs sequentially, first at the 3-position (though this compound lacks this group) and then more slowly at the 6-position. The activity of heroin in vitro has been attributed to its deacetylation to 6-monoacetylmorphine (6-MAM). nih.gov

For this compound, two primary deacetylation products are expected:

6-Acetylnormorphine : Formed by the hydrolysis of the N-acetyl group.

N-Acetylnormorphine : Formed by the hydrolysis of the C6-ester group.

Subsequent hydrolysis of the remaining acetyl group on either of these intermediates would yield the final metabolite, normorphine . The enzymes responsible for these steps are likely carboxylesterases and arylacetamide deacetylases (AADAC), which are known to hydrolyze both ester and amide bonds. nih.gov

Table 1: Key Enzymes in Opioid Deacetylation and Their Postulated Role in this compound Metabolism
Enzyme FamilySpecific Enzyme (Example)Known Substrate (Analog)Postulated Action on this compound
Carboxylesterase (CES)CES2DiacetylmorphineHydrolysis of the 6-position acetyl ester group
Arylacetamide Deacetylase (AADAC)AADACVarious amide-containing drugsHydrolysis of the N-position acetyl amide group
CholinesteraseButyrylcholinesterase (BChE)DiacetylmorphinePotential hydrolysis of the 6-position acetyl ester group

Biochemical mimicry involves simulating physiological conditions in vitro to identify potential metabolic products. A notable study investigated the non-enzymatic acetylation of morphine when incubated with aspirin (B1665792) in postmortem gastric contents and deionized water at 37°C. nih.gov This experiment, mimicking the environment of the stomach, successfully identified the formation of both 3-acetylmorphine (B164165) and 6-acetylmorphine (B159328), demonstrating that acetylation and deacetylation can occur under specific chemical conditions that mimic biological environments. nih.gov

This principle can be applied to predict the degradation of this compound. Incubating the compound in controlled in vitro systems, such as human liver microsomes (HLMs) or S9 fractions, mimics the metabolic environment of the liver. researchgate.netnih.gov These systems contain a cocktail of metabolic enzymes, including esterases, and allow for the identification of hydrolytic metabolites like 6-acetylnormorphine and normorphine. Analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would confirm the structures of these degradation products. nih.govnih.gov

Oxidative and Synthetic Biotransformation Mechanisms (Theoretical and In Vitro)

Beyond hydrolysis, this compound and its metabolites are subject to Phase I (oxidative) and Phase II (synthetic/conjugation) biotransformations. These pathways are primarily mediated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies, respectively. oup.comnih.gov

In vitro studies using human liver microsomes and recombinant CYP enzymes have elucidated the oxidative pathways for many opioids. nih.govnih.gov For instance, buprenorphine is metabolized by CYP3A4 and CYP2C8 into norbuprenorphine (B1208861) via N-dealkylation, and both the parent drug and its metabolite can be hydroxylated. nih.gov While N-dealkylation is not applicable to normorphine derivatives, other oxidative reactions such as hydroxylation of the phenanthrene (B1679779) nucleus are theoretically possible for this compound or its deacetylated metabolites. nih.gov The primary CYP enzymes involved in opioid metabolism are CYP3A4 and CYP2D6. nih.govupmc.com

Phase II metabolism involves the conjugation of the opioid or its metabolites with an endogenous molecule, most commonly glucuronic acid. nih.govnih.gov This process increases the water solubility of the compound, facilitating its excretion. The UGT2B7 enzyme is considered the main catalyst for the glucuronidation of morphine at its 3- and 6-hydroxyl positions. nih.govnih.gov Following the hydrolysis of this compound to intermediates like 6-acetylnormorphine and ultimately to normorphine, the exposed hydroxyl groups become targets for glucuronidation. In vitro studies have confirmed the biochemical synthesis of normorphine-3-glucuronide using rat liver microsomes as the enzyme source. nih.gov

Table 2: Theoretical Phase I and Phase II Biotransformations of this compound Metabolites
Metabolic PhaseReaction TypeSubstrate (Metabolite)Key Enzyme FamilyPotential Product
Phase IHydroxylationNormorphineCytochrome P450 (e.g., CYP3A4, CYP2D6)Hydroxylated Normorphine
Phase IIGlucuronidationNormorphineUGT (e.g., UGT2B7)Normorphine-3-glucuronide
Phase IIGlucuronidationNormorphineUGT (e.g., UGT2B7)Normorphine-6-glucuronide
Phase IIGlucuronidation6-AcetylnormorphineUGT6-Acetylnormorphine-3-glucuronide

Comparative Biotransformation Profiles with Related Opioid Structures (In Vitro)

The in vitro metabolic profile of this compound can be understood by comparing it with structurally related opioids.

Diacetylmorphine (Heroin): The most direct comparison is with heroin. The primary metabolic pathway for both is sequential deacetylation. nih.gov Heroin is hydrolyzed to 6-MAM and then morphine. nih.gov Similarly, this compound is expected to be hydrolyzed to 6-acetylnormorphine and/or N-acetylnormorphine, and finally to normorphine. The key difference lies in the N-substituent: the N-methyl group of heroin can be a target for N-demethylation by CYP enzymes to form normorphine, whereas the N-acetyl group of this compound is removed by hydrolysis.

Morphine: The end product of heroin metabolism, morphine, undergoes extensive Phase II metabolism. In vitro studies with human liver microsomes show that morphine is primarily conjugated by UGT2B7 to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.gov Normorphine, the final hydrolysis product of this compound, is also a substrate for glucuronidation, forming normorphine-3-glucuronide, as demonstrated in vitro using rat liver microsomes. nih.gov

Buprenorphine: This synthetic opioid provides a contrast in Phase I metabolism. In vitro studies show buprenorphine undergoes significant N-dealkylation by CYP3A4 and CYP2C8 to form norbuprenorphine. nih.gov Both the parent compound and its "nor-" metabolite are also hydroxylated and subsequently glucuronidated. nih.gov This highlights the importance of CYP-mediated oxidation as a major pathway for many opioids, a pathway that is likely less significant for this compound compared to hydrolysis, but relevant for its downstream metabolites.

Table 3: Comparative In Vitro Metabolic Pathways of this compound and Related Opioids
CompoundPrimary Hydrolytic PathwayPrimary Oxidative Pathway (Phase I)Primary Conjugation Pathway (Phase II)
This compound (Predicted)Deacetylation to 6-acetylnormorphine and normorphineHydroxylation (of metabolites)Glucuronidation (of metabolites)
Diacetylmorphine (Heroin) Deacetylation to 6-MAM and morphine nih.govN-demethylation (of morphine)Glucuronidation (of morphine) nih.gov
Morphine Not applicableN-demethylation (minor pathway)Glucuronidation at C3 and C6 positions nih.gov
Buprenorphine Not applicableN-dealkylation and hydroxylation (CYP3A4, CYP2C8) nih.govGlucuronidation nih.gov

Molecular Pharmacology and in Vitro Receptor Interaction Studies of N,6 Diacetylnormorphine

Opioid Receptor Binding Affinity Characterization (μ, δ, κ)

The initial step in characterizing the molecular pharmacology of a compound like N,6-diacetylnormorphine involves determining its binding affinity for the primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This affinity, a measure of the strength of the interaction between the ligand and the receptor, is a key determinant of the compound's potential pharmacological effects. These studies are typically conducted in vitro using brain tissue homogenates or cell lines engineered to express specific opioid receptor subtypes.

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. nih.gov These assays utilize a radioactively labeled compound (a radioligand) with known high affinity for the target receptor. The experiments are generally conducted in two main formats: saturation and competition.

In saturation experiments, tissue or cell membrane preparations are incubated with increasing concentrations of a radioligand. This allows for the determination of the total number of receptors in the preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which represents the concentration of the radioligand required to occupy 50% of the receptors at equilibrium.

Competition binding assays are used to determine the affinity of an unlabeled compound, such as this compound. In these experiments, a fixed concentration of a selective radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The unlabeled ligand competes with the radioligand for binding to the receptor. As the concentration of the unlabeled compound increases, it displaces the radioligand, leading to a decrease in measured radioactivity. This allows for the calculation of the inhibitory concentration (IC50), which is the concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand.

The IC50 value obtained from a competition binding assay is a measure of the functional strength of the inhibitor (the unlabeled compound). However, it is dependent on the concentration of the radioligand used in the assay. To determine a true measure of affinity that is independent of experimental conditions, the IC50 value is converted to an inhibition constant (Ki). The Ki is calculated using the Cheng-Prusoff equation, which takes into account the IC50 of the competing drug and the Kd of the radioligand. zenodo.org The Ki value represents the equilibrium dissociation constant for the binding of the unlabeled ligand to the receptors, providing a standardized measure of its binding affinity. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) at μ-Opioid ReceptorReference
Morphine1.168 researchgate.net
Hydromorphone0.3654 researchgate.net
Normorphine-Data not available in provided sources
6-Acetylmorphine (B159328)-Data not available in provided sources

Functional Assays of Receptor Activation (In Vitro)

Beyond determining binding affinity, it is crucial to assess the functional activity of a compound at the receptor. Functional assays measure the biological response initiated by the ligand binding to the receptor, thereby classifying the compound as an agonist, antagonist, or inverse agonist. An agonist activates the receptor to produce a biological response, whereas an antagonist blocks or dampens the agonist-mediated response.

Opioid receptors are G-protein-coupled receptors (GPCRs). painphysicianjournal.com When an agonist binds to the receptor, it induces a conformational change that promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the intracellular G-protein, leading to its activation and the initiation of downstream signaling cascades.

The [35S]GTPγS binding assay is a widely used functional assay that directly measures this initial step of receptor activation. nih.govnih.gov It uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which, upon binding to the G-protein, becomes stably incorporated. The amount of radioactivity measured is directly proportional to the extent of G-protein activation by the agonist. nih.gov By measuring [35S]GTPγS binding in the presence of varying concentrations of a test compound like this compound, a dose-response curve can be generated. From this curve, two key parameters are determined: the maximum effect produced by the compound (Emax), which indicates its efficacy, and the concentration that produces 50% of the maximal effect (EC50), which indicates its potency. nih.gov These assays are valuable for differentiating between full agonists, which produce a maximal response, and partial agonists, which produce a submaximal response even at saturating concentrations. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies explore how the chemical structure of a molecule relates to its biological activity. For morphinan compounds, SAR is well-established and provides a framework for predicting the pharmacological profile of new derivatives like this compound based on specific chemical modifications.

The pharmacological profile of this compound is defined by two key structural modifications compared to morphine: the replacement of the N-methyl group with an N-acetyl group and the acetylation of the hydroxyl group at the C-6 position.

Acetylation at the 6-Position: The presence of an acetyl group at the C-6 position, as seen in 6-acetylmorphine, generally increases the lipophilicity of the molecule compared to morphine. This enhanced lipid solubility can facilitate passage across the blood-brain barrier. In terms of receptor binding, studies on related compounds have shown that modifications at the 6-position have a relatively small effect on the binding affinity for the μ-opioid receptor. nih.gov However, the primary role of 6-acetylation is often linked to the pharmacokinetics of the compound, influencing its distribution and metabolism.

N-Substituent Modification: The substituent on the nitrogen atom is a critical determinant of a morphinan's activity. Replacing the N-methyl group of morphine with a larger or different functional group can dramatically alter its pharmacological properties, often influencing its affinity and efficacy. The removal of the methyl group to form normorphine typically results in reduced activity. The introduction of an N-acetyl group in this compound would be expected to significantly modify its interaction with the opioid receptors compared to its N-methyl counterparts, although specific data on the N-acetyl group's influence in this precise configuration is limited.

N-Substitution Effects on Receptor Binding and Selectivity

The substitution at the nitrogen atom (N-17) of the morphinan skeleton is a critical determinant of a ligand's binding affinity and selectivity for opioid receptors. Variations at this position can dramatically alter the pharmacological profile of the molecule, shifting its properties between agonist, partial agonist, and antagonist activity. While this compound is defined by its lack of a substituent at the N-17 position (a secondary amine), understanding the effects of adding different groups in this position on related morphinans provides crucial insight into its potential interactions and the structure-activity relationships (SAR) of this class of compounds.

Research into the N-substitution of morphine and oxymorphone derivatives has demonstrated that the nature of the alkyl or arylalkyl group at N-17 profoundly influences interaction with the µ-opioid peptide (MOP) receptor, as well as the kappa (KOP) and delta (DOP) receptors. For instance, replacing the traditional N-methyl group with a larger N-phenethyl group has been shown to be highly favorable for MOP receptor affinity and selectivity. nih.gov In studies on oxymorphone analogs, an N-phenethyl substitution resulted in a nearly two-fold higher affinity for the MOP receptor compared to the parent compound. nih.gov Conversely, an N-benzyl group at the same position is not favorable, leading to a reduced interaction with MOP receptors and lower selectivity. nih.gov

The data below illustrates the impact of different N-substituents on the MOP receptor binding affinity and selectivity in the related oxymorphone series.

CompoundN-17 SubstituentMOP Receptor Affinity (Ki, nM)MOP vs. KOP Selectivity
Oxymorphone -CH₃1.145
N-Benzylnoroxymorphone -CH₂-Phenyl1380.97
N-Phenethylnoroxymorphone -CH₂CH₂-Phenyl0.673

This table presents data on oxymorphone analogs to illustrate the principle of N-substitution effects.

Computational and In Silico Modeling for Pharmacological Profiling

Computational and in silico modeling have become indispensable tools in pharmacology for predicting and understanding the interaction of ligands with their biological targets. nih.gov For compounds like this compound, these methods can provide a detailed pharmacological profile, elucidating binding mechanisms, predicting receptor affinity, and differentiating between functional outcomes such as agonism and antagonism without the need for initial synthesis and in vitro testing.

Molecular Docking: Docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. These models can calculate a binding affinity score, which suggests the strength of the interaction. For morphinan derivatives, docking studies performed on crystal structures of opioid receptors help to validate hypotheses about ligand-receptor interactions. nih.gov By modeling the fit of this compound into the active sites of the MOP, KOP, and DOP receptors, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern its binding affinity and selectivity. Computational design and modeling have been used to show how specific modifications, such as to the N-methyl-piperidine ring of morphine, can alter binding and conformational flexibility. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time. This technique can reveal different binding pathways and the conformational stability of the ligand within the binding pocket. fda.gov Advanced simulation techniques like metadynamics have been applied to study the dissociation pathways and kinetics of opioids from the µ-opioid receptor. fda.gov Such simulations can uncover novel binding pockets and explain factors contributing to a ligand's residence time at the receptor, which is a key component of its pharmacological effect. fda.gov

Pharmacophore Modeling and QSAR: Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a series of morphinan derivatives, QSAR can predict the MOP receptor affinity based on physicochemical properties. Pharmacophore models identify the essential three-dimensional arrangement of chemical features necessary for biological activity. These models can be used to screen virtual libraries for new compounds with a desired pharmacological profile or to optimize existing leads. nih.gov

Through these computational approaches, the pharmacological character of a compound can be effectively modeled. For instance, docking energy differences between the active and inactive states of a receptor can help separate agonists from antagonists. nih.gov This in silico profiling is a powerful strategy for understanding the molecular basis of the pharmacological actions of this compound and guiding the design of new derivatives with tailored receptor interaction profiles. mdpi.com

Role of N,6 Diacetylnormorphine in Research Applications and Forensic Science Methodologies

As a Reference Standard or Analytical Marker in Opioid Profiling

In forensic science, the chemical profiling of seized illicit drugs is essential for identifying manufacturing processes, tracing distribution routes, and establishing links between different samples. N,6-Diacetylnormorphine serves as a valuable analytical marker in the profiling of heroin. Its identification in analytical casework relies on the comparison of mass spectra and nuclear magnetic resonance (NMR) spectra with those of authentic, well-characterized compounds, necessitating its availability as a reference standard. researchgate.net

The synthesis of this compound has been successfully achieved, enabling its use as a reference material for the definitive identification of this compound in forensic exhibits. nih.gov The presence and quantity of specific impurities and by-products, including this compound, can help characterize a particular batch of illicitly manufactured heroin.

Opioid profiling methods often employ sophisticated analytical techniques to separate and identify a wide range of compounds present in a sample. In such methodologies, this compound is one of several key analytes that are targeted to create a comprehensive chemical signature of the drug.

Table 1: Analytical Methodologies for Opioid Profiling Mentioning this compound

Analytical TechniquePurposeRole of this compound
Gas Chromatography-Mass Spectrometry (GC-MS)Identification of pyrolysis products from heroin.Identified as a major component of the pyrolysate.
High-Performance Liquid Chromatography (HPLC) with Photodiode-Array and Mass Spectrometric DetectionAnalysis of vapor from heated pharmaceutical heroin.Separated and identified as a degradation product.
¹H- and ¹³C-Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of heroin pyrolysates.Used for the definitive identification of this compound by spectral comparison. researchgate.net

Formation as a By-product or Degradation Product in Illicit Opioid Analysis

This compound is not typically a natural impurity from the opium poppy nor a direct result of the initial acetylation of morphine to heroin. Instead, it is primarily formed as a degradation or pyrolysis product when heroin is subjected to heat. This is particularly relevant in cases where heroin is smoked, a method often referred to as "chasing the dragon."

When heroin (diacetylmorphine) is heated, it undergoes extensive degradation. researchgate.net The principal chemical reactions that lead to the formation of various pyrolysis products include desacetylation, transacetylation, and N-demethylation. caymanchem.com this compound is formed through a combination of these processes. The N-demethylation of the piperidine (B6355638) ring of the morphine structure, followed by acetylation, results in this specific compound.

Studies simulating the smoking of heroin under laboratory conditions have consistently identified this compound as a major component of the resulting vapor and residue. researchgate.netcaymanchem.com The heating of either heroin base or its hydrochloride salt at temperatures around 250°C leads to its formation alongside other compounds like 6-acetylmorphine (B159328) and N,3,6-triacetylnormorphine. nih.govnih.gov The analysis of residues from paraphernalia used to smoke heroin has confirmed the presence of these pyrolysis products, making this compound a key indicator of this specific method of administration. caymanchem.com

Table 2: Conditions Leading to the Formation of this compound

Precursor CompoundConditionKey TransformationResulting Products Include
Heroin (Diacetylmorphine) Hydrochloride or BaseHeating at 250°CPyrolysis / DegradationThis compound, 6-Acetylmorphine, N-acetylnorheroin researchgate.net
Diacetylmorphine (in street heroin samples)Heating at 250 to 400°C on aluminum foilSimulation of smoking ("chasing the dragon")This compound and numerous other pyrolysis products caymanchem.com

Applications in Labeling and Derivatization for Advanced Analytical Research

Within the reviewed scientific literature, there are no specific documented applications of this compound itself being used as a labeling agent or undergoing specific derivatization for advanced analytical research. While derivatization is a common practice in the analysis of opioids, particularly for gas chromatography-mass spectrometry (GC-MS) to improve volatility and chromatographic properties, the focus is typically on the primary analytes like morphine and 6-acetylmorphine. nih.govnih.govnih.gov

Similarly, the synthesis of isotopically labeled compounds is crucial for their use as internal standards in quantitative mass spectrometry, but studies on the synthesis of labeled opioids have concentrated on more prevalent compounds like heroin and its primary metabolites. There is no readily available information on the synthesis or application of isotopically labeled this compound for use as an internal standard or tracer in research.

Future Directions and Emerging Research Avenues for N,6 Diacetylnormorphine Studies

Development of Novel Synthetic Routes

The synthesis of N,6-Diacetylnormorphine is complicated by the presence of multiple reactive sites on the parent normorphine molecule: the phenolic hydroxyl group at the 3-position, the allylic hydroxyl group at the 6-position, and the secondary amine at the 17-position. Achieving regioselective acetylation at the nitrogen and 6-position while leaving the 3-position untouched is a significant chemical challenge.

Future research is expected to focus on the development of sophisticated, high-yield synthetic strategies. A promising approach involves the use of advanced protecting group chemistry. For instance, a method used to successfully synthesize the isomer 3,6-diacetylnormorphine involved protecting the 3- and N-positions with tert-butoxycarbonyl (Boc) groups, followed by acetylation and selective deprotection. nih.gov Adapting such multi-step sequences could provide a reliable route to pure this compound. Another avenue for exploration is the application of modern catalytic methods, such as palladium-catalyzed N-acylation protocols, which have been used for other morphine and tropane (B1204802) alkaloids. researchgate.net These methods could offer a more direct, one-pot conversion from a suitably protected normorphine precursor.

Table 1: Challenges in Regioselective Synthesis of this compound
Reactive Site on NormorphineChemical NatureSynthetic ChallengePotential Future Strategy
3-Position HydroxylPhenolicHighly reactive to acylation; must remain unprotected in the final product.Develop orthogonal protecting groups that can be removed without affecting the N-acetyl or 6-acetyl groups.
6-Position HydroxylAllylic Secondary AlcoholRequires acylation; less reactive than the phenolic hydroxyl.Utilize sterically hindered acylating agents or enzymatic catalysis to target this site specifically.
17-Position AmineSecondary AmineRequires acylation; reactivity can be modulated by reaction conditions.Employ chemoselective acylation conditions or palladium-catalyzed protocols that favor N-acylation over O-acylation. researchgate.net

Advanced Analytical Methodologies for Trace Detection

This compound has been identified as a pyrolysis product formed when heroin is heated to high temperatures. nih.govastm.org This makes it a potential biomarker for identifying the specific route of administration. Detecting this compound at trace levels in complex matrices (e.g., forensic samples, biological fluids) requires highly sensitive and specific analytical techniques. While Gas Chromatography-Mass Spectrometry (GC/MS) has been used to identify pyrolysis products from heroin samples, future research will gravitate towards more advanced platforms. nih.govresearchgate.net

The development of methods using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, represents a significant step forward. These technologies offer superior sensitivity and specificity, enabling the confident identification of analytes at picogram or femtogram levels. nih.govnih.gov An LC-HRMS method would allow for the direct analysis of complex samples with minimal preparation, accurately measure the mass of the compound to confirm its elemental composition, and use tandem mass spectrometry (MS/MS) to elucidate its structure, distinguishing it from other isomers and related compounds. nih.govlongdom.org Validating such methods in various biological matrices is a key future objective.

Table 2: Comparison of Analytical Techniques for Trace Detection
TechniquePrincipleAdvantages for this compound DetectionLimitations
GC/MSSeparation by volatility and boiling point, followed by mass-based detection.Established methodology for heroin pyrolysis products. nih.govMay require derivatization for polar molecules; lower resolution and sensitivity compared to modern LC-HRMS.
LC-MS/MS (Triple Quadrupole)Separation by polarity, followed by highly specific mass filtering (MRM).Excellent for quantification; high sensitivity and throughput. sciex.comnih.govTargets only known compounds; does not provide high-resolution mass data for unknown identification.
LC-HRMS (Q-TOF, Orbitrap)Separation by polarity, followed by high-resolution mass analysis.Enables confident identification of unknown trace compounds; provides structural information through fragmentation analysis. nih.govnih.govHigher instrument cost and more complex data analysis.

Deeper Exploration of In Vitro Biochemical Fate

The metabolic pathway of this compound is not well characterized. Based on its structure and the known metabolism of related compounds like heroin, it is presumed to undergo hydrolysis. Heroin is rapidly metabolized by human carboxylesterases (hCE1 and hCE2) to 6-monoacetylmorphine and subsequently to morphine. nih.govnih.gov this compound possesses both an ester linkage at the 6-position and an amide linkage at the N-position, both of which are potential targets for enzymatic cleavage.

Future research should focus on elucidating these pathways using established in vitro systems. Incubating this compound with human liver microsomes (HLM), S9 fractions, and specific recombinant human carboxylesterases can identify the primary metabolites and the enzymes responsible. mdpi.com Key research questions include determining the relative rates of O-deacetylation (at the 6-position) versus N-deacetylation. This would clarify whether the primary metabolites are 6-acetylnormorphine or N-acetylnormorphine. Kinetic studies would establish crucial parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), providing a quantitative understanding of its metabolic stability and enzymatic affinity.

Table 3: Proposed In Vitro Studies for this compound Metabolism
Potential Metabolic ReactionPutative MetaboliteIn Vitro SystemResearch Goal
O-Deacetylation (Hydrolysis of 6-acetyl ester)N-AcetylnormorphineHuman Liver Microsomes, Recombinant Carboxylesterases (hCE1, hCE2)Determine reaction rate and identify specific esterase isoform(s) responsible. nih.govnih.gov
N-Deacetylation (Hydrolysis of N-acetyl amide)6-AcetylnormorphineHuman Liver Microsomes, AmidasesInvestigate the stability of the N-acetyl bond and identify potential hydrolytic enzymes.
Sequential HydrolysisNormorphineHuman Liver Microsomes, S9 FractionCharacterize the complete metabolic cascade from the parent compound to normorphine.
Phase II ConjugationGlucuronide or Sulfate ConjugatesHuman Hepatocytes, S9 Fraction with cofactorsInvestigate potential conjugation at the 3-OH group after initial hydrolysis.

Elucidation of Specific Molecular Interactions Beyond Opioid Receptors (In Vitro)

Future in vitro research should aim to characterize the binding profile of this compound beyond the classical opioid receptors. A comprehensive screening approach would involve testing the compound's affinity for a broad panel of non-opioid targets, including other GPCRs (e.g., cannabinoid, adrenergic, serotonergic), ion channels, and transporter proteins. Functional assays, such as those measuring cAMP levels or calcium flux, would then determine whether binding to any of these "off-targets" results in a functional cellular response. The unique structural features of this compound—particularly the N-acetylation and the free phenolic 3-hydroxyl group—may confer a distinct interaction profile compared to morphine or heroin, potentially revealing novel molecular targets.

Table 4: Potential Non-Opioid Targets for In Vitro Screening
Potential Target ClassSpecific Example(s)Rationale for InvestigationSuggested In Vitro Assay
Other GPCRsCannabinoid Receptors (CB1, CB2), Sigma Receptors (σ1, σ2)Known cross-talk and heterodimerization with opioid receptors. frontiersin.org Some opioids bind directly to sigma receptors.Radioligand binding assays, GTPγS binding assays.
Monoamine TransportersSerotonin Transporter (SERT), Norepinephrine Transporter (NET)Some synthetic opioids have activity at these transporters, contributing to their overall pharmacological profile.Transporter uptake inhibition assays using radiolabeled substrates.
Ion ChannelshERG potassium channel, Voltage-gated calcium channelsKnown off-target interactions for some opioid classes that can have significant physiological implications.Patch-clamp electrophysiology, ion flux assays.
Histamine ReceptorsH1, H3, H4 ReceptorsHistamine signaling networks are known to intersect with the pathways of other centrally-acting drugs. mdpi.comCompetitive binding assays, intracellular calcium mobilization assays.

Q & A

Q. What frameworks support the integration of heterogeneous data (e.g., genomic, pharmacokinetic) to elucidate mechanisms of N,6-Diacetylnormorphine tolerance?

  • Methodological Answer : Employ multi-omics integration tools (e.g., weighted gene co-expression network analysis, WGCNA) to link RNA-seq data with pharmacokinetic parameters. Validate findings using CRISPR-Cas9 knockouts of candidate genes in vitro. Bayesian network modeling can infer causal relationships between tolerance-associated biomarkers and receptor desensitization .

Ethical and Reporting Considerations

Q. How should researchers address ethical gaps in studies involving this compound’s psychoactive effects in human subjects?

  • Methodological Answer : Follow the World Medical Association’s Declaration of Helsinki, incorporating independent ethics committee review and informed consent protocols. For early-phase trials, use adaptive designs with stopping rules for adverse events. Transparently report conflicts of interest and data-sharing plans in line with ICMJE recommendations .

Q. What systematic review strategies are effective for synthesizing fragmented evidence on the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Conduct a PRISMA-compliant review with predefined inclusion/exclusion criteria (e.g., in vitro binding assays, computational docking studies). Use tools like RevMan for meta-analysis of SAR parameters (e.g., logP, hydrogen bonding). Assess study quality via the SYRCLE risk-of-bias tool for preclinical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.